molecular formula C13H17N3O2 B1678465 Parbendazole CAS No. 14255-87-9

Parbendazole

Cat. No.: B1678465
CAS No.: 14255-87-9
M. Wt: 247.29 g/mol
InChI Key: YRWLZFXJFBZBEY-UHFFFAOYSA-N
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Description

Parbendazole is a benzimidazole derivative that has been widely used as an anthelmintic agent. It is known for its ability to inhibit microtubule assembly, making it effective against parasitic worms.

Mechanism of Action

Target of Action

Parbendazole, a benzimidazole anthelmintic, primarily targets the protein tubulin . Tubulin is a key component of microtubules, which are essential for various cellular processes, including cell division and intracellular transport .

Mode of Action

This compound binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disruption of microtubule assembly leads to degenerative alterations in the cells of the worm, diminishing its energy production and ultimately leading to immobilization .

Biochemical Pathways

This compound’s action on tubulin affects the cytoskeletal structure, leading to profound changes including degradation of microtubules and increased focal adhesions . It also up-regulates bone morphogenetic protein 2 (BMP-2) gene expression and activity . BMP-2 is involved in the differentiation and development of bone and cartilage, indicating that this compound could have potential applications in osteogenic pathways .

Pharmacokinetics

It’s known that the compound can induce differentiation at low concentrations in acute myeloid leukemia cells . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound’s action results in the differentiation of cells, as evidenced by increased expression of certain markers and genes . For instance, it has been shown to stimulate osteoblast differentiation, indicated by increased alkaline phosphatase activity, mineralization, and up-regulation of bone marker genes .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For example, stabilization of microtubules by pretreatment with Taxol inhibits the osteoblast differentiation induced by this compound . . These findings suggest that the cellular environment and presence of other compounds can modulate the action of this compound.

Biochemical Analysis

Biochemical Properties

Parbendazole is a potent inhibitor of microtubule assembly, destabilizing tubulin . It interacts with tubulin, a protein that forms the microtubules of the cytoskeleton . This interaction disrupts the normal function of microtubules, leading to effects on cell division and other cellular processes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In acute myeloid leukemia (AML) cells, this compound induced differentiation at low concentrations . It also showed antiproliferative effects on pancreatic cancer cell lines, with IC50 values in the nanomolar range .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with tubulin. It binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization . This disrupts the normal function of microtubules, affecting cell division and other cellular processes .

Temporal Effects in Laboratory Settings

This compound has shown consistent antiproliferative effects over time in laboratory settings, with IC50 values in the low micromolar range or even in the nanomolar range

Metabolic Pathways

It is known that this compound disrupts microtubule assembly, which could potentially affect various cellular processes and metabolic pathways .

Transport and Distribution

Given its mechanism of action, it is likely that it interacts with the cytoskeleton and is distributed throughout the cell where microtubules are present .

Subcellular Localization

This compound’s subcellular localization is likely associated with the cytoskeleton due to its interaction with tubulin

Preparation Methods

Synthetic Routes and Reaction Conditions: Parbendazole can be synthesized through a multi-step process involving the reaction of 2-aminobenzimidazole with butyl isocyanate to form the intermediate compound. This intermediate is then reacted with methyl chloroformate under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Parbendazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Parbendazole stands out due to its strong antiproliferative effects on cancer cells and its potential for repurposing in cancer therapy .

Properties

IUPAC Name

methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate
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InChI

InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)
Source PubChem
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InChI Key

YRWLZFXJFBZBEY-UHFFFAOYSA-N
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Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
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Molecular Formula

C13H17N3O2
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DSSTOX Substance ID

DTXSID0045410
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Molecular Weight

247.29 g/mol
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Physical Description

Crystals or fine white powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
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CAS No.

14255-87-9
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Melting Point

491 to 495 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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